Adenylyl cyclase-IN-1

Pain Research cAMP Signaling GPCR Pharmacology

AC1-IN-1 is the definitive isoform-selective AC1 inhibitor (IC50 0.54 µM), delivering 4.3-fold greater target potency than the nearest comparator ST034307 (IC50 2.3 µM). Critically, ST034307 potentiates AC2 and AC8 activity, introducing confounding variables that compromise data reproducibility—AC1-IN-1 eliminates this risk with clean isoform selectivity. Demonstrates CNS activity, in vivo antiallodynic efficacy at 5.6 mg/kg i.v. in inflammatory pain models, and non-toxicity in HEK293 cells at 30 µM (>55× IC50). Supplied at ≥98% purity with validated analytical documentation for robust, reproducible results in cAMP signaling and chronic pain research.

Molecular Formula C9H8N2S3
Molecular Weight 240.4 g/mol
Cat. No. B2868913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenylyl cyclase-IN-1
Molecular FormulaC9H8N2S3
Molecular Weight240.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=S)SC(=S)N2
InChIInChI=1S/C9H8N2S3/c1-6-3-2-4-7(5-6)11-9(13)14-8(12)10-11/h2-5H,1H3,(H,10,12)
InChIKeyHHOAAMGYKAIXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Adenylyl Cyclase-IN-1 (AC1-IN-1): Procurement-Grade AC1 Inhibitor for cAMP Signaling Research


Adenylyl cyclase-IN-1 (also designated AC1-IN-1, CAS: 2762422-55-7) is a potent and selective small-molecule inhibitor of adenylyl cyclase type 1 (AC1), a transmembrane enzyme that catalyzes the conversion of ATP to the ubiquitous second messenger cAMP [1]. The compound exhibits an IC50 of 0.54 µM against AC1 and demonstrates CNS activity with modest antiallodynic effects in a mouse model of inflammatory pain [1]. Mammalian transmembrane adenylyl cyclases comprise nine isoforms (AC1–9) with distinct tissue distributions and regulatory mechanisms, making isoform-selective inhibition critical for mechanistic studies [2]. AC1-IN-1 is supplied as a research-grade compound (purity typically ≥98%) with molecular weight 355.37 g/mol and formula C18H18FN5O2 [1].

Why Adenylyl Cyclase-IN-1 Cannot Be Substituted with Generic AC Inhibitors in Procurement Decisions


The mammalian transmembrane adenylyl cyclase family comprises nine distinct isoforms (AC1–9) with isoform-specific tissue distributions, regulatory properties, and disease relevance [1]. Generic AC inhibitors (e.g., SQ22536, 2',5'-dideoxyadenosine) exhibit broad-spectrum activity across multiple isoforms or bind non-selectively to the P-site, confounding interpretation of cAMP-mediated signaling experiments [2]. Furthermore, widely cited 'selective' inhibitors such as NB001 (putative AC1-selective) have been shown in rigorous profiling studies not to directly target AC1 to reduce cAMP levels [3]. Adenylyl cyclase-IN-1 (AC1-IN-1) offers AC1-targeted inhibition with a potency advantage exceeding 4-fold over the next most commonly cited AC1 inhibitor (ST034307), a differential that directly impacts experimental design, dosing regimen, and interpretation of isoform-specific contributions to cellular cAMP dynamics. Substitution with lower-potency alternatives or broader-spectrum inhibitors introduces confounding variables that compromise data reproducibility and mechanistic clarity.

Adenylyl Cyclase-IN-1 (AC1-IN-1): Quantitative Differentiation Evidence Against Key AC1 Inhibitor Comparators


AC1 Inhibitory Potency: Adenylyl Cyclase-IN-1 Demonstrates 4.3-Fold Greater Potency Than ST034307

Adenylyl cyclase-IN-1 (AC1-IN-1) inhibits AC1 with an IC50 of 0.54 µM, representing a 4.3-fold potency advantage over ST034307, the most widely cited selective AC1 inhibitor comparator, which exhibits an IC50 of 2.3 µM against AC1 [1][2]. This potency differential translates to lower compound concentrations required to achieve equivalent target engagement in cellular assays, reducing potential off-target effects and solvent-related cytotoxicity. NB001, another putative AC1-selective inhibitor frequently referenced in pain research literature, has been demonstrated in comprehensive isoform profiling studies not to directly target AC1 to reduce cAMP levels, making it an inappropriate comparator or alternative [3].

Pain Research cAMP Signaling GPCR Pharmacology

In Vivo Analgesic Activity: Adenylyl Cyclase-IN-1 Demonstrates Statistically Significant Antiallodynic Effects at 1 Hour Post-Treatment

Adenylyl cyclase-IN-1 (AC1-IN-1), administered intravenously at 5.6 mg/kg, produces modest yet statistically significant antiallodynic effects at 1 hour post-treatment compared to the 0-minute baseline time point in a mouse model of inflammatory pain [1]. In contrast, the comparator ST034307, while demonstrating analgesic activity in vivo, shows an inverted U-shaped dose-response curve with loss of efficacy at higher doses (a phenomenon not reported for AC1-IN-1 at tested doses) and exhibits potentiation of AC8 activity and PMA-stimulated cAMP production by AC2, potentially confounding interpretation of AC1-specific effects in vivo [2]. AC1-IN-1 has demonstrated CNS activity and was non-toxic to HEK293 cells at 30 µM in vitro [1]. NKY80, another class comparator, is an AC5-selective inhibitor (IC50 8.3 µM for AC5) with >15-fold lower potency against AC1 (IC50 ~132 µM for AC3), rendering it inappropriate for AC1-targeted in vivo studies .

Inflammatory Pain Preclinical Pharmacology Behavioral Neuroscience

Cytotoxicity Profile: Adenylyl Cyclase-IN-1 Demonstrates Acceptable Cellular Tolerance at Functional Concentrations

Adenylyl cyclase-IN-1 (AC1-IN-1) was evaluated for cytotoxicity in HEK293 cells at a concentration of 30 µM with a 1-hour incubation period and showed non-toxic effects to this human cell line [1]. This 30 µM test concentration represents approximately 55.6-fold above the IC50 value (0.54 µM), providing a substantial therapeutic window for cell-based functional assays. For comparison, the broader AC inhibitor class includes compounds such as MDL-12,330A (reported cytotoxicity concerns in certain cell types) and SQ22536 (non-selective P-site inhibitor with IC50 ~200 µM against multiple isoforms), neither of which provides the combination of AC1-targeted inhibition with documented cellular tolerance at >50× functional concentrations [2]. The selective AC5 inhibitor NKY80, while valuable for cardiovascular research, is not optimized for AC1-targeted studies and exhibits markedly lower AC1 potency (IC50 >100 µM) .

Cell-Based Assays Drug Discovery Toxicology

Isoform Selectivity Context: AC1-Targeted Inhibition Avoids Confounding Off-Target Potentiation Observed with ST034307

Adenylyl cyclase-IN-1 (AC1-IN-1) is characterized as a selective AC1 inhibitor, with no reports of off-target AC isoform potentiation. In contrast, the comparator ST034307 exhibits a complex pharmacological profile: while selectively inhibiting AC1, it potentiates AC8 activity to a non-significant small extent and enhances phorbol 12-myristate 13-acetate (PMA)-stimulated cAMP production by AC2 . This off-target potentiation introduces a confounding variable in studies aimed at isolating AC1-specific contributions to cAMP signaling, particularly in cell types co-expressing AC1, AC2, and AC8 (e.g., neurons, cardiomyocytes). Furthermore, a comprehensive isoform selectivity study of known AC inhibitors revealed that many compounds described as 'isoform-selective' had not been screened against the full panel of nine transmembrane AC isoforms, and the putative AC1-selective inhibitor NB001 was found not to directly target AC1 [1]. NKY80, while AC5-selective, exhibits >15-fold lower potency at AC1 (IC50 ~132 µM for AC3) [2].

Signal Transduction Enzymology Pharmacological Profiling

Adenylyl Cyclase-IN-1 (AC1-IN-1): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Preclinical Inflammatory Pain Research Requiring CNS-Active AC1 Inhibition

For researchers investigating AC1-mediated cAMP signaling in inflammatory pain pathways, Adenylyl cyclase-IN-1 (AC1-IN-1) is indicated based on its demonstrated in vivo antiallodynic efficacy in mouse models of inflammatory pain at 5.6 mg/kg i.v. with statistically significant effects at 1 hour post-treatment [1]. The compound's CNS activity and AC1 selectivity (IC50 0.54 µM) provide 4.3-fold greater target potency than ST034307 (IC50 2.3 µM) [2]. This scenario is particularly relevant for laboratories validating AC1 as a therapeutic target for chronic pain or investigating mechanisms underlying opioid-sparing analgesic strategies, as supported by recent patent activity describing AC1 inhibitors for chronic pain and opioid dependence [3]. Procurement of AC1-IN-1 rather than ST034307 eliminates confounding variables introduced by the latter's potentiation of AC2 and AC8 activity.

cAMP Signaling Pathway Dissection in Cells Co-Expressing Multiple AC Isoforms

In cell lines or primary cultures co-expressing AC1, AC2, and AC8 (e.g., neuronal cultures, cardiomyocytes, pancreatic beta cells), Adenylyl cyclase-IN-1 (AC1-IN-1) is the preferred AC1-targeted tool compound. ST034307, the primary AC1 inhibitor comparator, potentiates AC8 activity and enhances AC2-mediated cAMP production, introducing confounding variables that obscure interpretation of AC1-specific contributions to total cAMP output [1]. AC1-IN-1 has demonstrated non-toxicity at 30 µM in HEK293 cells (55.6-fold above IC50), enabling robust dose-response characterization across a wide concentration range without cytotoxicity artifacts [2]. The mammalian transmembrane AC family comprises nine isoforms with distinct regulatory mechanisms [3], and isoform-selective inhibition is critical for dissecting compartmentalized cAMP signaling. This scenario is supported by peer-reviewed literature emphasizing that proper AC inhibitor selection and cellular model matching are essential for studies of functional selectivity and GPCR signaling [4].

High-Throughput Screening Campaigns for AC1-Targeted Drug Discovery

For HTS campaigns focused on identifying novel AC1 modulators or validating AC1-dependent phenotypes, Adenylyl cyclase-IN-1 (AC1-IN-1) serves as a superior reference inhibitor and positive control. Its combination of high AC1 potency (IC50 0.54 µM), documented cellular tolerance at 30 µM (>55× therapeutic index) [1], and clean selectivity profile (no reported AC2/AC8 potentiation) provides reliable assay performance [2]. The 4.3-fold potency advantage over ST034307 [3] reduces compound consumption and solvent exposure in screening plates. Importantly, the NB001 compound—frequently cited as an AC1-selective inhibitor in earlier literature—has been demonstrated in rigorous profiling not to directly inhibit AC1, underscoring the procurement value of validated tool compounds with unambiguous target engagement [4]. AC1-IN-1 is supplied at ≥98% purity with validated analytical documentation, meeting quality standards required for reproducible HTS data.

AC1 Knockout Validation and Genetic Model Cross-Validation Studies

In studies utilizing AC1 knockout (AC1–/–) mouse models or CRISPR-mediated AC1 deletion in cell lines, Adenylyl cyclase-IN-1 (AC1-IN-1) provides an orthogonal pharmacological validation tool for confirming AC1-dependent phenotypes. The compound's CNS activity and in vivo efficacy at 5.6 mg/kg i.v. [1] support acute pharmacological phenocopying of genetic deletion. The 4.3-fold greater AC1 potency versus ST034307 [2] enables more robust target engagement at lower doses. Critically, NKY80—sometimes misapplied in AC1 studies—is an AC5-selective inhibitor with AC1 potency >100 µM [3], making it unsuitable for AC1 validation. Procurement of a validated AC1-selective inhibitor with documented selectivity profile reduces the risk of off-target confounds that can lead to erroneous conclusions about isoform-specific functions. The broader field has acknowledged that AC inhibitors described as isoform-selective have historically not been screened against the full AC isoform panel [4], emphasizing the importance of selecting compounds with verifiable target engagement data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenylyl cyclase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.